molecular formula C20H22N4O2S B14996689 3-amino-N-(2-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-N-(2-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B14996689
M. Wt: 382.5 g/mol
InChI Key: KTBXTUNAOUPHRQ-UHFFFAOYSA-N
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Description

3-AMINO-N-(2-ETHOXYPHENYL)-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an amino group, an ethoxyphenyl group, and a thieno[2,3-b]pyridine core, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-(2-ETHOXYPHENYL)-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N-(2-ETHOXYPHENYL)-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amino groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

3-AMINO-N-(2-ETHOXYPHENYL)-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-AMINO-N-(2-ETHOXYPHENYL)-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-AMINO-N-(2-ETHOXYPHENYL)-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups and the thieno[2,3-b]pyridine core. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

3-amino-N-(2-ethoxyphenyl)-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C20H22N4O2S/c1-3-26-16-7-5-4-6-15(16)22-19(25)18-17(21)13-10-12-11-24(2)9-8-14(12)23-20(13)27-18/h4-7,10H,3,8-9,11,21H2,1-2H3,(H,22,25)

InChI Key

KTBXTUNAOUPHRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C4CCN(CC4=C3)C)N

Origin of Product

United States

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